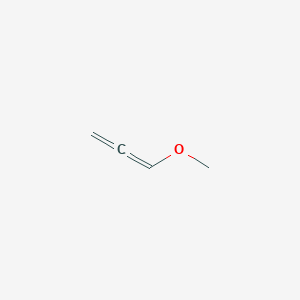
Methoxyallene
Overview
Description
Methoxyallene, also known as 1-methoxy-1,2-propadiene, is an organic compound with the molecular formula C4H6O. It is a member of the alkoxyallene family, which are versatile C3 building blocks in organic synthesis. This compound is a liquid at room temperature and is known for its high reactivity due to the presence of the allene functional group.
Mechanism of Action
Target of Action
Methoxyallene is a versatile C3 building block in organic synthesis . It is primarily used as a reactant in various chemical reactions, including multicomponent reactions with nitriles and carboxylic acids, intermolecular hydroamination, one-pot synthesis of alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines, intermolecular [4+2] cycloaddition with dienes, allenyl cyclization, and insertion reactions of C-C pi-bonds into alkylidenesilacyclopropanes .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. For instance, in the stereospecific conversion of boronic esters into enones, this compound acts as a three-carbon building block . Following the formation of a boronate complex by the reaction of the boronic ester with lithiated-methoxyallene, protonation triggers a stereospecific 1,2-migration before oxidation generates the enone .
Biochemical Pathways
For example, it is involved in the synthesis of enantiopure pyridines, alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines, cyclopentenones, and butenolide compounds .
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0832 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .
Result of Action
The result of this compound’s action is the formation of various compounds through chemical reactions. For example, it can react with nitrosoalkenes to give highly functionalized 1,2-oxazine derivatives, which are versatile intermediates in organic synthesis . In another example, this compound reacts with carbon monoxide in the PdCl2–CuCl2–NaHCO3 system in MeOH to afford methyl 2-(dimethoxymethyl)acrylate and 2-chloro-3,3-dimethoxyprop-1-ene .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the reactions involving this compound. It is also worth noting that this compound is classified as a flammable liquid, and its storage and handling require specific safety measures .
Biochemical Analysis
Biochemical Properties
Methoxyallene interacts with various biomolecules in biochemical reactions. It is involved in multicomponent reactions with nitriles and carboxylic acids, leading to the synthesis of enantiopure pyridines . It also participates in intermolecular hydroamination and [4+2] cycloaddition with dienes . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its role as a reactant in biochemical reactions. For instance, it is involved in the one-pot synthesis of alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. For instance, it undergoes allenyl cyclization and subsequent transformation into dicarbonyl, cyclopentenones, and butenolide compounds . It also participates in insertion reactions of C-C pi-bonds into alkylidenesilacyclopropanes . These mechanisms illustrate how this compound interacts with biomolecules and influences gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed in its role as a reactant in biochemical reactions. It has been produced in continuous flow in a very safe way up to 30 gh@1
Preparation Methods
Methoxyallene can be synthesized through various methods. One common synthetic route involves the isomerization of propargylic ethers. This process typically requires the use of a base, such as lithium diisopropylamide, to deprotonate the propargylic ether, followed by rearrangement to form the this compound. Another method involves the reaction of lithiated this compound with electrophiles, which can lead to the formation of various substituted methoxyallenes .
Chemical Reactions Analysis
Methoxyallene undergoes a variety of chemical reactions due to its highly reactive allene group. Some of the common reactions include:
Scientific Research Applications
Methoxyallene has numerous applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a building block for the synthesis of various natural products and bioactive compounds. For example, this compound has been employed in the total synthesis of 10-deoxymethynolide, a polyketide with potential medicinal properties . Additionally, this compound derivatives have been used in the synthesis of heterocycles, which are important scaffolds in drug discovery .
Comparison with Similar Compounds
Methoxyallene is similar to other alkoxyallenes, such as ethoxyallene and propoxyallene, in terms of its reactivity and applications in organic synthesis. this compound is unique due to its specific reactivity patterns and the types of products it can form. For example, this compound can serve as a substitute for acrolein or acrolein acetals in certain reactions, leading to the formation of unique substitution patterns .
Similar Compounds
- Ethoxyallene
- Propoxyallene
- Butoxyallene
This compound’s unique reactivity and versatility make it a valuable compound in the field of organic synthesis, with numerous applications in the synthesis of complex molecules and bioactive compounds.
Properties
InChI |
InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJXAJEGRDMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13169-00-1 | |
| Record name | 1,2-Propadiene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013169001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC363923 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methoxyallene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
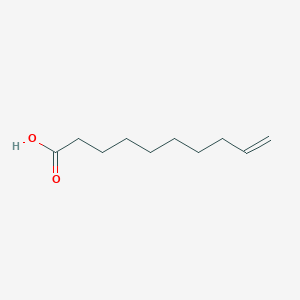
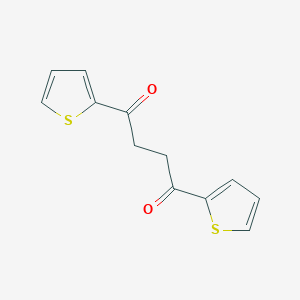

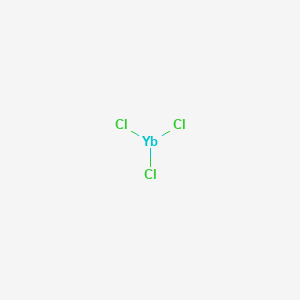
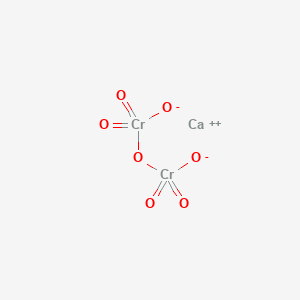

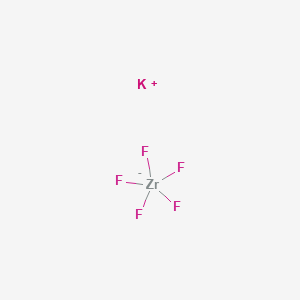
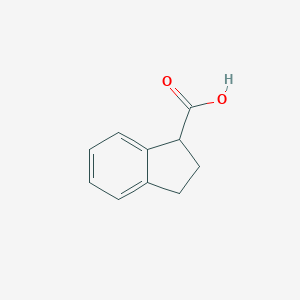
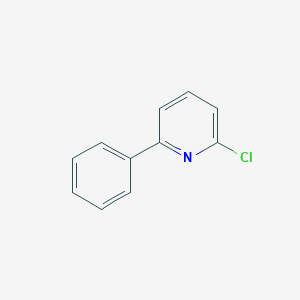
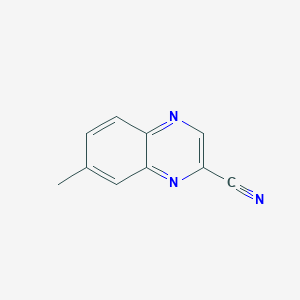
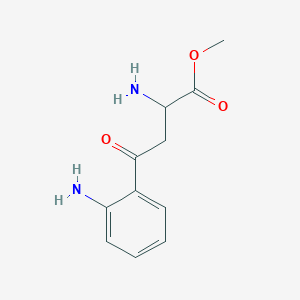
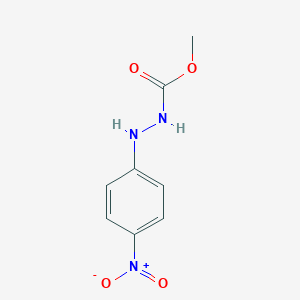
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
